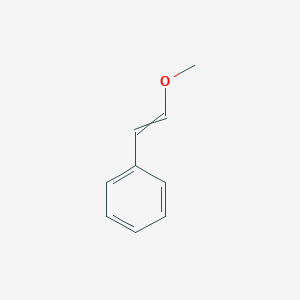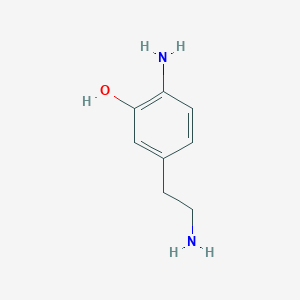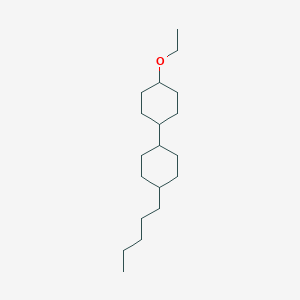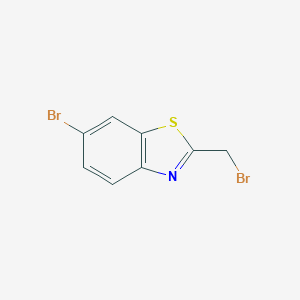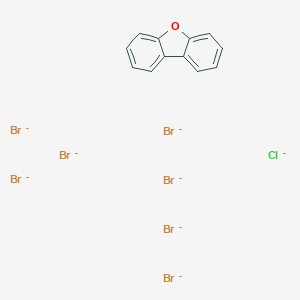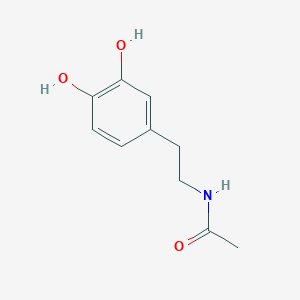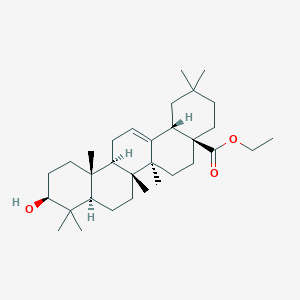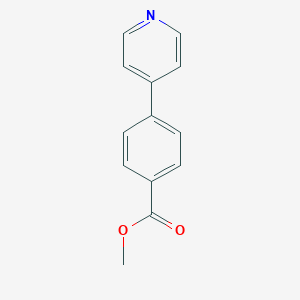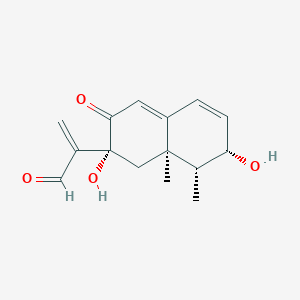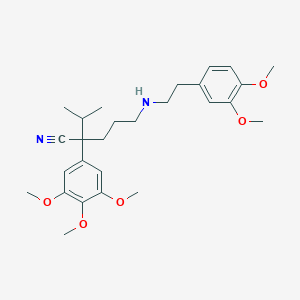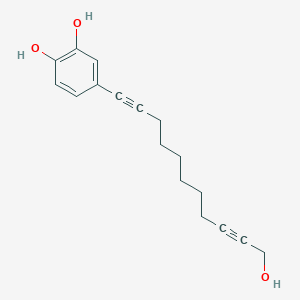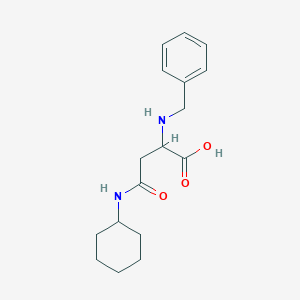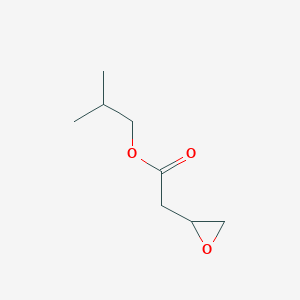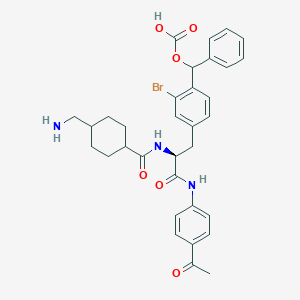
4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of tyrosine and is commonly referred to as AMCCB-tyrosine. The purpose of
作用機序
The mechanism of action of AMCCB-tyrosine is not well understood. However, it is believed that the compound may act as a competitive inhibitor of protein-protein interactions. The bromoacetyl group of AMCCB-tyrosine is thought to form a covalent bond with a thiol group on the target protein, thereby blocking the protein-protein interaction.
生化学的および生理学的効果
AMCCB-tyrosine has been shown to have no significant toxicity in vitro and in vivo. The compound has been found to be stable in a wide range of pH and temperature conditions. In addition, AMCCB-tyrosine has been shown to be cell-permeable and can be used to study intracellular protein-protein interactions.
実験室実験の利点と制限
The advantages of using AMCCB-tyrosine in lab experiments include its high selectivity, stability, and cell permeability. The compound can be used to study a wide range of protein-protein interactions and can be easily incorporated into peptide inhibitors. However, the limitations of using AMCCB-tyrosine include its complex synthesis method and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for research on AMCCB-tyrosine. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the design and synthesis of new peptide inhibitors that target specific protein-protein interactions. In addition, AMCCB-tyrosine can be used as a tool for investigating the molecular mechanisms of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, AMCCB-tyrosine is a chemical compound that has significant potential in scientific research. The compound has been shown to be a useful tool for the design and synthesis of peptide inhibitors, protein engineering, and biophysical studies. The complex synthesis method and the need for specialized equipment and expertise are some of the limitations of using AMCCB-tyrosine. However, the compound's high selectivity, stability, and cell permeability make it a valuable tool for investigating protein-protein interactions and other biological processes.
合成法
The synthesis of AMCCB-tyrosine involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the protection of the carboxyl group of tyrosine using a benzyl ester. The amino group of tyrosine is then protected using a carbamate group. The benzyl ester is then removed, and the amino group is selectively deprotected using a bromoacetyl group. The final product is obtained by acetylation of the amino group. The synthesis of AMCCB-tyrosine is a complex process that requires careful optimization of reaction conditions to yield high-quality product.
科学的研究の応用
AMCCB-tyrosine has been extensively studied for its potential applications in drug discovery, protein engineering, and biophysical studies. The compound has been shown to be a useful tool for the design and synthesis of peptide inhibitors that target protein-protein interactions. AMCCB-tyrosine has also been used as a probe for studying protein-ligand interactions and protein conformational changes. In addition, the compound has been used as a tool for investigating protein folding and misfolding.
特性
CAS番号 |
109378-49-6 |
|---|---|
製品名 |
4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide |
分子式 |
C33H36BrN3O6 |
分子量 |
650.6 g/mol |
IUPAC名 |
[[4-[(2S)-3-(4-acetylanilino)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-oxopropyl]-2-bromophenyl]-phenylmethyl] hydrogen carbonate |
InChI |
InChI=1S/C33H36BrN3O6/c1-20(38)23-12-14-26(15-13-23)36-32(40)29(37-31(39)25-10-7-21(19-35)8-11-25)18-22-9-16-27(28(34)17-22)30(43-33(41)42)24-5-3-2-4-6-24/h2-6,9,12-17,21,25,29-30H,7-8,10-11,18-19,35H2,1H3,(H,36,40)(H,37,39)(H,41,42)/t21?,25?,29-,30?/m0/s1 |
InChIキー |
PNPVDEPWEIHHIX-HPHOSPIKSA-N |
異性体SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN |
同義語 |
4-aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide H-Tra-Tyr(2-Br-Z)-4-acetylanilide trans-4-(aminomethyl)cyclohexanecarbonyl-O-(2-bromobenzyloxycarbonyl)tyrosine 4-acetylanilide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
